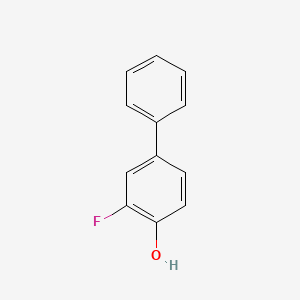

2-氟-4-苯基酚

描述

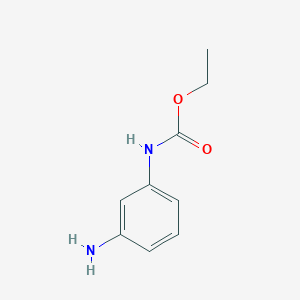

Synthesis Analysis

The synthesis of fluorinated phenolic compounds can be complex and often requires specific conditions for successful reactions. For instance, the synthesis of oligo-2-[(4-fluorophenyl) imino methylene] phenol (OFPIMP) involves oxidative polycondensation reactions with air oxygen and NaOCl in an aqueous alkaline medium . Another example is the preparation of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, which is a two-step radiosynthesis yielding the compound in no-carrier-added form . These methods highlight the diverse synthetic routes that can be employed to create fluorinated phenolic compounds, which may be applicable to the synthesis of 2-Fluoro-4-phenylphenol.

Molecular Structure Analysis

The molecular structure of fluorinated phenolic compounds can be determined using various spectroscopic and crystallographic techniques. For example, the crystal structure of 2,3,7-trihydroxy-9-phenyl-fluorone shows different orientations of the phenyl group to be involved in intermolecular aromatic interactions . Similarly, the structure of 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol is stabilized by intermolecular non-classical hydrogen bonds and intramolecular interactions . These studies suggest that 2-Fluoro-4-phenylphenol may also exhibit interesting structural features due to the presence of the fluorine atom and the phenyl group.

Chemical Reactions Analysis

The reactivity of fluorinated phenolic compounds can be influenced by the presence of the fluorine atom. For instance, the oxidative polymerization of 2-fluoro-6-(3-methyl-2-butenyl)phenol (FMBP) yields a polymeric material, and FMBP can also be copolymerized with other phenols . This indicates that 2-Fluoro-4-phenylphenol may also participate in polymerization reactions or serve as a building block for more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenolic compounds are often characterized by their stability and reactivity. The thermal stability of OFPIMP and its oligomer-metal complexes has been studied, showing resistance to thermo-oxidative decomposition . The spectroscopic properties, crystal structure, and density functional theory (DFT) calculations of fluorinated phenolic compounds provide insights into their electronic structure and potential applications . These analyses are crucial for understanding the behavior of 2-Fluoro-4-phenylphenol in various environments and its suitability for different applications.

科学研究应用

1. Heterogeneous Electro-Fenton-like Designs for the Disposal of 2-Phenylphenol

- Summary of Application: This study investigates the efficiency of different heterogeneous catalysts using transition metals in order to prevent the generation of iron sludge and to extend the catalogue of possible catalysts to be used in advanced oxidation processes .

- Methods of Application: In this study, nickel and zinc were tested and the ability for radical-generation degradation capacity of both ions as homogeneous was evaluated in the electro-Fenton-like degradation of 2-phenylphenol .

- Results: The degradation profiles followed a first-order kinetic model with the highest degradation rate for nickel (1 mM) with 2-phenylphenol removal level of 90.12% and a total organic reduction near 70% in 2 h .

2. Design, Synthesis, Application and Research Progress of Fluorescent Probes

- Summary of Application: Fluorescent probes are sensitive, selective, nontoxic in detection and thus provided a new solution in these fields .

- Methods of Application: The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .

- Results: The development of new fluorescent probes and the improvement of existing ones have become a research hotspot .

3. Acid-Base Chemistry of Fluorophenols

- Summary of Application: The study of acid-base chemistry of fluorophenols, such as o-fluorophenol and p-fluorophenol, can provide insights into the effects of fluorine substitution on the acidity of phenols .

- Methods of Application: The acidity of these compounds is often studied by measuring their pKa values in different solvents .

- Results: For example, the pKa value of o-fluorophenol is 8.7, while that of the p-fluorophenol is 9.9 . This indicates that o-fluorophenol is a stronger acid than p-fluorophenol .

4. Synthesis of Phenols

- Summary of Application: Phenols, including fluorophenols, can be synthesized through various laboratory methods .

- Methods of Application: Some of these methods include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .

- Results: These methods have been used to successfully synthesize a variety of phenols .

5. Acid-Base Chemistry of Fluorophenols

- Summary of Application: The study of acid-base chemistry of fluorophenols, such as o-fluorophenol and p-fluorophenol, can provide insights into the effects of fluorine substitution on the acidity of phenols .

- Methods of Application: The acidity of these compounds is often studied by measuring their pKa values in different solvents .

- Results: For example, the pKa value of o-fluorophenol is 8.7, while that of the p-fluorophenol is 9.9 . This indicates that o-fluorophenol is a stronger acid than p-fluorophenol .

6. Synthesis of Phenols

- Summary of Application: Phenols, including fluorophenols, can be synthesized through various laboratory methods .

- Methods of Application: Some of these methods include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .

- Results: These methods have been used to successfully synthesize a variety of phenols .

安全和危害

属性

IUPAC Name |

2-fluoro-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFYLPMGFTYAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514816 | |

| Record name | 3-Fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-phenylphenol | |

CAS RN |

84376-21-6 | |

| Record name | 3-Fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

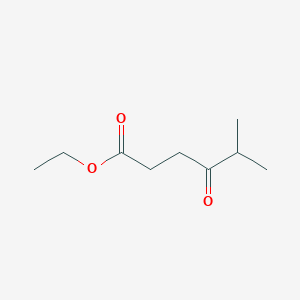

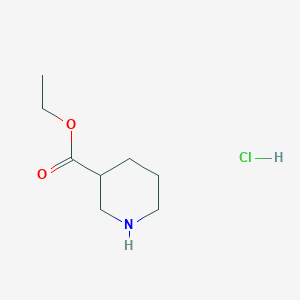

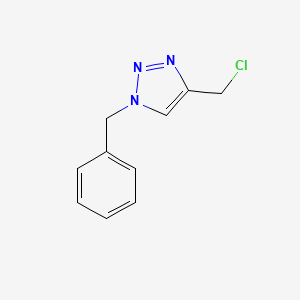

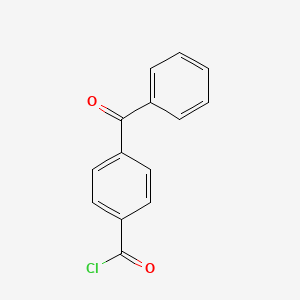

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)pentane-1,2,3,4,5-pentol](/img/structure/B1338099.png)

![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)